2-Methoxy-3-methylpyridine 1-oxide
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Overview
Description
2-Methoxy-3-methylpyridine 1-oxide is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position and a methyl group at the third position, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylpyridine 1-oxide typically involves the oxidation of 2-Methoxy-3-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to achieve the oxidation reaction. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridine derivatives, while reduction will revert to the parent pyridine.
Scientific Research Applications
2-Methoxy-3-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylpyridine 1-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other proteins. The methoxy and methyl groups also contribute to its overall chemical behavior, affecting its binding affinity and specificity.
Comparison with Similar Compounds
- 2-Methoxypyridine N-oxide
- 3-Methylpyridine N-oxide
- 2-Methyl-3-methoxypyridine
Comparison: 2-Methoxy-3-methylpyridine 1-oxide is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties compared to its analogs. For instance, the presence of both methoxy and methyl groups in specific positions can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-methoxy-3-methyl-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-4-3-5-8(9)7(6)10-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGPJBUDGPASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609235 |
Source
|
Record name | 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-60-5 |
Source
|
Record name | 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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